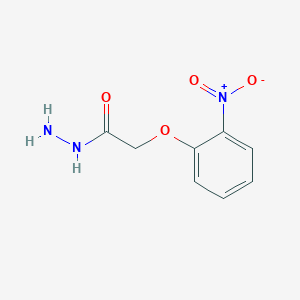
2-(2-Nitrophenoxy)acetohydrazide
Übersicht
Beschreibung
2-(2-Nitrophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Synthesis and Characterization: 2-(2-Nitrophenoxy)acetohydrazide derivatives have been synthesized and studied for their nonlinear optical properties. These compounds demonstrate potential for optical device applications, including optical limiters and switches, due to their effective two-photon absorption behavior (Naseema et al., 2010).
Urease Inhibition
- Structural Analysis and Inhibition Activity: Derivatives of this compound exhibit significant urease inhibitory activities, as indicated by their crystal structures and IC50 values. This suggests their potential application in treating diseases related to urease enzyme activity (Sheng et al., 2015).
Bioactivity of Metal Complexes
- Synthesis of Metal Complexes: Research has explored the synthesis of metal complexes with this compound derivatives, revealing their diverse bioactivities against bacteria and fungi. These complexes offer potential applications in antimicrobial treatments (Shakdofa et al., 2017).
Photocatalytic Applications
- Photocatalytic Degradation: There is evidence of this compound derivatives being used in photocatalytic degradation processes, particularly in environmental applications involving water treatment and pollution control (Jallouli et al., 2017).
Anticancer Activities
- Synthesis and Evaluation as Anticancer Agents: Certain derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, indicating their possible use in cancer therapy (Şenkardeş et al., 2021).
Corrosion Inhibition
- Synthesis for Corrosion Inhibition: Studies have been conducted on synthesizing this compound derivatives for corrosion inhibition, particularly in sea water, which could be significant in industrial applications (Ahmed, 2018).
Antileishmanial Activity
- Evaluation Against Leishmania Donovani: New analogues of this compound have been synthesized and tested for their antileishmanial activity, showing promise as potential therapeutics for leishmaniasis (Ahsan et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJSDSZEWQPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352126 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77729-22-7 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)




![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)


